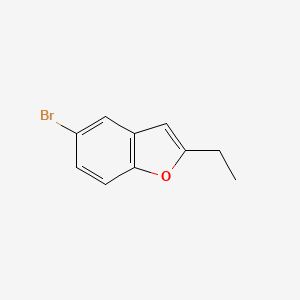

5-Bromo-2-ethylbenzofuran

Descripción

Historical Context and Evolution of Benzofuran (B130515) Chemistry in Academic Research

The study of benzofuran and its derivatives dates back to the late 19th and early 20th centuries. researchgate.net Initial research focused on the isolation and characterization of naturally occurring benzofurans. However, the mid-20th century witnessed a surge in synthetic methodologies, significantly expanding the accessibility and diversity of benzofuran-based compounds. researchgate.net This evolution was driven by the recognition of the benzofuran core as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. The development of modern catalytic processes has further refined the synthesis of these compounds, allowing for greater efficiency and selectivity. smolecule.com

Significance of the Benzofuran Scaffold in Natural Products and Synthetic Chemistry

The benzofuran nucleus is a fundamental structural unit in a plethora of biologically active natural products and synthetic molecules. scispace.comsciepub.com Many natural products containing the benzofuran moiety exhibit interesting pharmacological activities, including antitumor, anti-inflammatory, and antifungal properties. sciepub.com In synthetic chemistry, the benzofuran scaffold serves as a versatile building block for the construction of more complex molecular architectures. smolecule.com Its derivatives are key intermediates in the synthesis of a wide range of compounds with applications in pharmaceuticals, agriculture, and materials science. smolecule.com

Rationale for Research on Halogenated Benzofuran Derivatives, with a Focus on 5-Bromo-2-ethylbenzofuran

The introduction of halogen atoms, such as bromine, into the benzofuran ring system is a well-established strategy in medicinal chemistry to modulate the compound's physicochemical properties and enhance its biological activity. vulcanchem.com The presence of a bromine atom at the 5-position, as seen in this compound, can influence the molecule's reactivity, lipophilicity, and potential for interactions with biological macromolecules, such as through DNA intercalation. vulcanchem.com The ethyl group at the 2-position further modifies the compound's steric and electronic profile, potentially improving membrane permeability. vulcanchem.com Research into halogenated benzofurans like this compound is therefore driven by the prospect of discovering novel compounds with tailored properties for various applications, particularly in drug discovery. smolecule.com

Overview of Current Research Landscape and Future Perspectives for this compound

Current research on this compound primarily positions it as a valuable synthetic intermediate. While comprehensive studies focusing solely on this compound are not abundant, the existing literature highlights its role as a precursor for more complex, biologically active molecules. For instance, derivatives of 5-bromobenzofuran (B130475) have been investigated for their antimicrobial and anticancer activities. sciepub.comiosrjournals.orgrsc.org The future of research on this compound likely lies in its continued use as a building block for the synthesis of novel therapeutic agents and functional materials. Further elucidation of its own biological profile and the exploration of its utility in various chemical transformations will be crucial in expanding its applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H9BrO |

| Molecular Weight | 225.08 g/mol |

| IUPAC Name | 5-bromo-2-ethyl-1-benzofuran |

| CAS Number | 39178-60-4 |

| Boiling Point | 269°C |

| Melting Point | 24-25°C |

| Density | 1.448 g/cm³ |

| SMILES | CCC1=CC2=C(O1)C=CC(=C2)Br |

| InChI | InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 |

Detailed Research Findings

While specific research exclusively on this compound is limited, studies on closely related compounds provide valuable insights into its synthesis and potential applications.

Synthesis:

The synthesis of 5-bromo-substituted benzofurans typically involves the use of a bromo-substituted precursor. For example, the synthesis of ethyl 5-bromobenzofuran-2-carboxylate is achieved through the reaction of 5-bromosalicylaldehyde (B98134) with diethyl bromomalonate in the presence of a base. easpublisher.com A general route to 2-alkyl-5-bromobenzofurans can be envisioned starting from a corresponding 4-bromophenol (B116583) derivative. For instance, the synthesis of 5-bromo-2-butyl-benzofuran has been reported starting from 2-(4-bromo-2-formylphenoxy)hexanoic acid. chemicalbook.com It is plausible that this compound can be synthesized via analogous routes, likely starting from 4-bromophenol or 5-bromosalicylaldehyde and introducing the ethyl group at the 2-position through various established synthetic methods.

Reactivity and Use as a Synthetic Intermediate:

The bromine atom at the 5-position and the ethyl group at the 2-position impart specific reactivity to the molecule. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of various substituents at this position. The benzofuran ring itself can undergo further functionalization.

Research has demonstrated the use of 5-bromobenzofuran derivatives as key intermediates in the synthesis of more complex heterocyclic systems. For example, 2-acetyl-5-bromobenzofuran serves as a starting material for the synthesis of pyrazole (B372694) derivatives with potential antimicrobial activity. scispace.comiosrjournals.org Similarly, ethyl 5-bromobenzofuran-2-carboxylate is utilized as a building block for creating novel benzofuran-2-carboxylic acid derivatives. smolecule.comresearchgate.net These examples underscore the role of this compound as a versatile scaffold for the construction of compounds with potential biological significance.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-ethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCGZKOZXSKKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482252 | |

| Record name | 5-BROMO-2-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39178-60-4 | |

| Record name | 5-Bromo-2-ethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39178-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of 5 Bromo 2 Ethylbenzofuran and Its Derivatives

Mechanistic Elucidation of Electrophilic Aromatic Substitution on Brominated Benzofurans

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including brominated benzofurans. The reaction mechanism generally proceeds through a two-step process involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.orgmsu.edu

The initial and rate-determining step involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the formation of the arenium ion. libretexts.orglibretexts.orgmsu.edu This intermediate is stabilized by resonance, delocalizing the positive charge across the ring. libretexts.orglibretexts.org In the second, faster step, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orglibretexts.org

For brominated benzofurans, the bromine substituent and the fused furan (B31954) ring influence the regioselectivity of the substitution. The bromine atom is generally an ortho-, para-director, while the furan ring's influence can be more complex. The presence of the bromine at the 5-position is noted to enhance the electrophilic reactivity of the molecule. vulcanchem.com In the case of unsubstituted benzo[b]furan, electrophilic substitution preferentially occurs at the C2 and C3 positions. chemicalbook.com However, with the 2-position occupied by an ethyl group in 5-Bromo-2-ethylbenzofuran, electrophilic attack is directed to other positions on the benzofuran (B130515) skeleton.

Table 1: Key Steps in the Electrophilic Aromatic Substitution of Benzene

| Step | Description |

|---|---|

| 1. Formation of Electrophile | Generation of a strong electrophile, often facilitated by a catalyst. For bromination, this can be the formation of a bromine cation (Br⁺). byjus.com |

| 2. Nucleophilic Attack | The π-electron system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). byjus.com |

| 3. Deprotonation | A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. byjus.com |

Computational studies using density functional theory (DFT) have provided deeper insights into the mechanism of electrophilic aromatic bromination of benzene derivatives. rsc.org These studies suggest that the reaction often proceeds via an addition-elimination mechanism without the formation of a stable, charged Wheland intermediate. rsc.org The regioselectivity is influenced by a combination of electron delocalization, attractive interactions, and electrostatic effects. rsc.org For instance, in anisole, an electron-donating group leads to ortho/para selectivity due to strong electron delocalization and attractive interactions. rsc.org Conversely, for nitrobenzene, with an electron-withdrawing group, meta-selectivity is observed, which is attributed to electrostatic repulsion. rsc.org While specific DFT studies on this compound are not detailed, these general principles of electrophilic aromatic substitution on substituted benzenes are applicable.

Nucleophilic Substitution Reactions Involving the Bromine Atom at the 5-Position

The bromine atom at the 5-position of this compound is susceptible to nucleophilic substitution reactions. cymitquimica.com These reactions involve the replacement of the bromine atom by a nucleophile. The reactivity of the bromine atom in such transformations makes it a useful handle for further functionalization of the benzofuran core. cymitquimica.comsmolecule.comontosight.ai

Two primary mechanisms for nucleophilic aromatic substitution (SNAAr) are the SNAr mechanism and the benzyne (B1209423) mechanism. The SNAr mechanism typically requires the presence of electron-withdrawing groups positioned ortho or para to the leaving group. gla.ac.uk The benzyne mechanism, on the other hand, necessitates a hydrogen atom ortho to the halogen and the use of a strong base. gla.ac.uk

In the context of bromobenzofurans, the bromine atom can be substituted by various nucleophiles, including amines and thiols, under appropriate reaction conditions. For example, 1-(5-Bromo-1-benzofuran-2-yl)ethane-1-thiol can be synthesized by reacting the corresponding brominated benzofuran with ethane-1-thiol in the presence of a base. smolecule.com

Table 2: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Kinetics | First-order; Rate = k[Substrate] amherst.edupdx.edu | Second-order; Rate = k[Substrate][Nucleophile] amherst.edupdx.edu |

| Mechanism | Two-step process with a carbocation intermediate pdx.edu | Single-step, concerted process pdx.edu |

| Stereochemistry | Racemization | Inversion of configuration pdx.edu |

| Substrate Reactivity | 3° > 2° > 1° > Methyl pdx.edu | Methyl > 1° > 2° > 3° pdx.edu |

| Solvent | Favored by polar, protic solvents amherst.edu | Favored by polar, aprotic solvents pdx.edu |

The reactivity in SN1 reactions is governed by the stability of the carbocation intermediate, with more substituted carbocations being more stable and forming faster. libretexts.org In contrast, SN2 reactions are sensitive to steric hindrance, with less hindered substrates reacting more rapidly. pdx.edu While these mechanisms are typically discussed in the context of aliphatic systems, the principles of nucleophilicity, leaving group ability, and solvent effects are also relevant to nucleophilic substitutions on aromatic rings.

Investigations into the Reactivity of the Furan Ring in this compound

The furan ring in this compound possesses its own distinct reactivity, which can be influenced by the substituents on the benzene ring. The furan moiety can participate in a variety of reactions, including cycloadditions, ring-opening, and metal-catalyzed cross-coupling reactions.

One notable reaction is the acid-catalyzed ring transformation of benzofurans. acs.org In the presence of an acid catalyst, benzofuranyl carbinols can undergo an unusual ring-opening of the benzofuran followed by a recyclization to form highly substituted furans. acs.org This transformation highlights the potential for the furan ring to undergo skeletal rearrangements under specific conditions.

The furan ring is also susceptible to both electrophilic and nucleophilic attack. ambeed.com The electronic richness of certain positions of the furan ring can lead to regioselective reactions. For instance, the C-3 position of benzo[b]furan is electronically rich and can undergo electrophilic substitution. researchgate.net Conversely, metalation of the C-2 proton of benzo[b]furan with a strong base like n-butyllithium can generate a nucleophilic center at that position, which can then react with various electrophiles. researchgate.net

Furthermore, the furan ring can be involved in oxidative cleavage reactions. Under certain conditions, oxidation can lead to the cleavage of the heterocyclic ring, forming compounds like ketoformates. researchgate.net

Halogen Dance Reactions and Regiocontrolled Functionalization

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This base-catalyzed reaction provides a powerful method for achieving functionalization at positions that are not easily accessible through conventional synthetic routes. wikipedia.orgresearchgate.net The driving force for this migration is thermodynamic, leading to the most stable organometal intermediate. wikipedia.orgscribd.com

The mechanism typically involves the deprotonation of the aromatic ring by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a carbanion. wikipedia.org This carbanion can then induce the migration of the halogen. The process allows for the introduction of an electrophile at the original position of the halogen while creating a new reactive site at the halogen's new location. researchgate.net

Halogen dance reactions have been successfully applied to a variety of heterocyclic systems, including thiophenes, pyridines, and thiazoles. clockss.orgresearchgate.net While specific examples involving this compound are not prevalent in the provided search results, the general principles of halogen dance reactions on brominated aromatic compounds are applicable. This reaction offers a potential strategy for the regiocontrolled functionalization of the benzofuran scaffold, enabling the synthesis of diverse derivatives. researchgate.netresearchgate.net

Table 3: Factors Influencing Halogen Dance Reactions

| Factor | Influence on the Reaction |

|---|---|

| Base | Strong bases like LDA and n-BuLi are typically used to initiate the deprotonation or metal-halogen exchange. wikipedia.org |

| Temperature | Reaction temperature can affect the rate and selectivity of the halogen migration. |

| Solvent | The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. |

| Electrophile | The nature of the electrophile used to trap the newly formed carbanion determines the final product. clockss.org |

| Substituents | The electronic and steric properties of other substituents on the aromatic ring can direct the position of deprotonation and influence the stability of intermediates. |

Oxidation and Reduction Pathways of this compound

This compound can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The benzofuran ring system can be susceptible to oxidation. For example, the oxidation of 3-alkylbenzofurans with reagents like dimethyldioxirane (B1199080) can lead to the formation of labile benzofuran epoxides. researchgate.net In some cases, oxidation can result in the cleavage of the furan ring. researchgate.net Palladium-catalyzed oxidative dimerization of 3-alkylbenzofurans has also been reported, leading to the formation of bibenzofuran derivatives. researchgate.netnih.gov The ethyl group at the 2-position could also potentially be a site for oxidation under certain conditions, although this is not explicitly detailed in the search results.

Reduction: Reduction reactions can target either the bromine atom or the furan ring. The bromine atom at the 5-position can be removed (de-brominated) through reduction, for instance, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst. An unusual reductive debromination process has been observed during Suzuki-Miyaura cross-coupling reactions of 2-arylamido-3-bromobenzofurans, which was attributed to the presence of a free NH group. acs.org The furan ring itself can also be reduced. For example, catalytic hydrogenation can lead to the corresponding 2,3-dihydrobenzofuran (B1216630). researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Bromo 2 Ethylbenzofuran

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within 5-Bromo-2-ethylbenzofuran.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the ethyl group and the aromatic benzofuran (B130515) core. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns that are influenced by the positions of the bromine atom and the ethylbenzofuran ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are observed for the two carbons of the ethyl group, the carbon atoms of the furan (B31954) ring, and the carbons of the brominated benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, carbons bonded to the electronegative bromine and oxygen atoms are typically shifted downfield.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule. A COSY spectrum reveals correlations between coupled protons, for example, confirming the relationship between the methyl and methylene protons of the ethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2- and 3-bond) correlations between protons and carbons, further solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar structural motifs and should be considered illustrative. Actual experimental values may vary.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | 1.2 - 1.5 (triplet) | 10 - 15 |

| Ethyl -CH₂ | 2.6 - 2.9 (quartet) | 20 - 30 |

| Furan Ring H-3 | 6.3 - 6.7 (singlet) | 100 - 110 |

| Aromatic Ring H's | 7.0 - 7.8 (multiplets) | 110 - 155 |

| Furan Ring C-2 | - | 155 - 165 |

| Furan Ring C-3 | - | 100 - 110 |

| Aromatic C-Br | - | 110 - 120 |

| Other Aromatic C's | - | 115 - 135 |

| Furan Ring C-O | - | 150 - 160 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" of the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bond vibrations. Key expected absorptions include C-H stretching vibrations from the ethyl group and the aromatic ring, C=C stretching vibrations from the aromatic and furan rings, and the C-O-C stretching of the benzofuran ether linkage. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering differ from those for IR absorption, meaning that some vibrations may be strong in one technique and weak or absent in the other. For this compound, the C=C stretching of the aromatic system and the C-Br bond are often strong Raman scatterers.

Table 2: Expected Vibrational Frequencies for this compound This table presents general regions for expected vibrational modes. Specific frequencies can be influenced by the molecular environment.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | FT-IR, Raman |

| C-O-C Stretch (ether) | 1270 - 1200 | FT-IR |

| C-Br Stretch | 680 - 515 | FT-IR, Raman |

In a detailed study of a related compound, 5-bromo-2-ethoxyphenyl

Computational Chemistry and Molecular Modeling of 5 Bromo 2 Ethylbenzofuran and Its Analogs

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. nih.gov For 5-Bromo-2-ethylbenzofuran, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its chemical reactivity and physical properties.

DFT studies typically begin with geometry optimization, where the molecule's lowest energy structure is determined. From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap often suggests higher polarizability and greater reactivity. researchgate.net

Furthermore, DFT enables the calculation of global reactivity descriptors, which quantify different aspects of a molecule's reactivity. These descriptors, derived from the conceptual DFT framework, help predict how this compound and its analogs will behave in chemical reactions. The electronic properties are known to be highly dependent on the pattern of bromination. nih.gov

A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the oxygen atom and the bromine atom, indicating sites susceptible to electrophilic attack, while positive potential might be found near the hydrogen atoms.

| Parameter | Description | Calculated Value (Illustrative) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Region of the molecule most likely to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV | Region of the molecule most likely to accept electrons. |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.7 eV | Indicates chemical stability and resistance to excitation. researchgate.net |

| Ionization Potential (IP) | Energy required to remove an electron | 6.5 eV | Relates to the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | Energy released when an electron is added | 1.8 eV | Relates to the molecule's ability to act as an electron acceptor. nih.govmdpi.com |

| Electronegativity (χ) | Measure of the ability to attract electrons | 4.15 eV | Indicates the overall electron-attracting tendency. |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV | A higher value suggests greater stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, particularly due to its ethyl group, MD simulations are essential for exploring its conformational space and understanding how it interacts with its environment, such as solvent molecules or a biological receptor.

An MD simulation solves Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the analysis of time-dependent properties and provides a detailed picture of the molecule's dynamic behavior.

Key applications for this compound include:

Conformational Analysis : The ethyl group at the C-2 position can rotate, leading to different spatial arrangements (conformers). MD simulations can sample these conformations, identifying the most stable and frequently occurring ones. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation that fits into a binding site.

Solvation Effects : By simulating the molecule in a box of solvent (e.g., water), MD can reveal how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. This provides insight into its solubility and stability in different media.

Protein-Ligand Dynamics : If this compound is docked into a protein active site, MD simulations can be used to assess the stability of the complex. The simulation can show whether the ligand remains bound, how its conformation adapts within the binding pocket, and which intermolecular interactions are most persistent over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. libretexts.org For a class of compounds like benzofuran analogs, QSAR is a powerful tool for predicting the activity of untested molecules and for guiding the design of new derivatives with enhanced potency. nih.gov

The development of a QSAR model involves several key steps:

Data Set Collection : A series of benzofuran analogs with experimentally measured biological activities (e.g., IC50 values) is required.

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., dipole moment, HOMO/LUMO energies from DFT), and topological indices (e.g., molecular connectivity). nih.govphyschemres.org

Model Building : A mathematical equation is developed to correlate the descriptors (independent variables) with the biological activity (dependent variable). youtube.com Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used.

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

For this compound and its analogs, a QSAR model could identify which structural features are critical for a specific biological effect. For instance, the presence of the bromine atom at the C-5 position is known to significantly influence activity, likely due to its ability to form halogen bonds and alter the molecule's electronic and hydrophobic character. nih.govmdpi.com The model could quantify the importance of this and other substituents, guiding further chemical modifications.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| Molecular Weight (MW) | Molecular Size | |

| Electronic | Dipole Moment | Molecular Polarity |

| HOMO/LUMO Energies | Electron Donating/Accepting Ability | |

| Partial Charges | Distribution of Charge on Atoms | |

| Topological | Wiener Index | Molecular Branching |

| Kappa Shape Indices | Molecular Shape | |

| Steric | Molar Refractivity (MR) | Molecular Volume and Polarizability |

| Taft Steric Parameter (Es) | Bulk of a Substituent |

In Silico Approaches for Ligand-Target Interactions and Binding Mechanism Rationalization

In silico approaches, particularly molecular docking, are fundamental to rationalizing how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor. researchgate.net This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

The molecular docking process involves:

Preparation of Receptor and Ligand : The 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank. The structure of this compound is generated and optimized.

Docking Simulation : A docking algorithm systematically samples different positions and orientations (poses) of the ligand within the receptor's binding site.

Scoring and Analysis : Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. nih.gov

Analysis of the top-ranked docking pose can reveal key intermolecular interactions responsible for binding, such as:

Hydrogen Bonds : Formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and the receptor.

Halogen Bonds : The bromine atom of this compound can act as a halogen bond donor, interacting with nucleophilic sites on the protein. nih.gov

π-π Stacking : Aromatic interactions between the benzofuran ring system and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These studies are crucial for understanding the mechanism of action at a molecular level and for structure-based drug design, where new analogs are designed to optimize these interactions and improve binding affinity and selectivity. nih.gov

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Tyrosinase | 5M8M | -7.8 | His259, His263, Val283 | Hydrophobic, π-π Stacking |

| PI3K | 4JPS | -8.5 | Val851, Lys802, Tyr836 | Hydrogen Bond, Hydrophobic nih.gov |

| Cannabinoid Receptor 2 (CB2) | 5ZTY | -9.2 | Phe183, Trp258 | van der Waals, π-π Stacking nih.gov |

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods are increasingly used to predict spectroscopic parameters, which can be a powerful aid in the structural elucidation and characterization of newly synthesized compounds like this compound. nmrdb.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application. nih.gov The process typically involves:

Conformational Search : Identifying all low-energy conformers of the molecule.

Geometry Optimization : Optimizing the geometry of each conformer using a suitable DFT method.

Shielding Calculation : Calculating the isotropic magnetic shielding constants for each atom using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov

Chemical Shift Prediction : The calculated shielding constants are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS). The final predicted spectrum is often a Boltzmann-weighted average of the spectra of all significant conformers. nih.gov

Comparing the computationally predicted NMR spectrum with the experimental one can confirm peak assignments and verify the proposed chemical structure. frontiersin.org The accuracy of these predictions has improved significantly, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Other Spectroscopies: Computational methods can also predict other types of spectra. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov Similarly, the calculation of harmonic vibrational frequencies can predict the positions of absorption peaks in Infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. researchgate.net

Biological Activity and Mechanistic Pharmacology of 5 Bromo 2 Ethylbenzofuran Derivatives

Investigation of Antineoplastic Activities and Associated Mechanistic Pathways (e.g., Src Kinase Inhibition, Cell Growth Inhibition)

Derivatives of brominated benzofurans have demonstrated significant potential as anticancer agents, acting through various mechanistic pathways to inhibit tumor growth and induce apoptosis.

Research has shown that the inclusion of a bromine atom in the benzofuran (B130515) structure can be a critical determinant of antiproliferative activity. For instance, a benzene-sulfonamide-based benzofuran derivative was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial in the carcinogenesis of certain malignant cancers. One promising compound, 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide, emerged as a candidate with significant antiproliferative activity and selective inhibition of the HIF-1 pathway.

Further studies have explored other mechanisms. A series of novel benzofuran derivatives linked to a dipiperazine moiety showed potent antitumor effects, with some compounds exhibiting IC50 values in the sub-micromolar range against the A549 lung cancer cell line. Mechanistic studies indicated that these compounds could significantly induce apoptosis in cancer cells. Similarly, a study on methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate demonstrated significant cytotoxic activity against A549 and HepG2 (hepatocellular carcinoma) cells. This activity was linked to a dual inhibitory effect against PI3K (phosphatidylinositol-3-kinases) and VEGFR-2, critical pathways in cancer cell proliferation and survival. The presence of bromine in the structure was found to enhance these pro-oxidative and proapoptotic properties.

These findings underscore the potential of bromo-benzofuran derivatives as a foundation for developing new chemotherapeutic agents that target key pathways in cancer progression.

Table 1: Antineoplastic Activity of Selected Bromo-Benzofuran Derivatives

| Compound Derivative | Cancer Cell Line | Activity/Mechanism | IC50 Value | Source |

|---|---|---|---|---|

| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide | Not specified | Antiproliferative, selective HIF-1 pathway inhibition | Not specified | |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Cytotoxicity, PI3Kα inhibition, proapoptotic | Significant activity reported | |

| Benzofuran derivatives linked to dipiperazine (e.g., compound 8d) | A549 (Lung) | Antitumor, induces apoptosis | 0.43 μM | |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | MCF-7 (Breast) | Anticancer, VEGFR-2 inhibition | IC50 = 0.503 µM (for derivative 7d) |

Evaluation of Antimicrobial Properties (Antibacterial, Antifungal, Antiviral Activities)

The benzofuran scaffold is a key component in compounds exhibiting a wide spectrum of antimicrobial activities. The incorporation of a bromine atom has been shown to modulate these properties, leading to derivatives with notable antibacterial and antifungal efficacy.

In the realm of antifungal research, novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus have been synthesized and evaluated. Compounds such as 2-(1H-benzimidazol-2-ylsulfanyl)-1-(5-bromo-1-benzofuran-2-yl)ethanone were developed, and subsequent cyclized derivatives showed promising antifungal activity. Other studies have highlighted halogenated derivatives of 3-benzofurancarboxylic acids, such as the methyl ester of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which exhibited activity against Candida albicans. Benzofuran-5-ol derivatives have also been identified as potent antifungal agents, with researchers suggesting they could be metabolized into active benzoquinone derivatives within fungi.

Regarding antibacterial properties, various synthetic benzofuran derivatives have been screened and found to be biologically active. While broad studies confirm the antibacterial potential of the benzofuran class, specific investigations into 5-bromo-2-ethylbenzofuran derivatives are part of a larger effort to combat the growing issue of antibiotic resistance. For example, some synthesized benzofuran derivatives have shown a broad spectrum of activity, with specific compounds being most active against fungal strains like C. krusei and C. albicans with MIC values of 31.25 μg/mL.

Table 2: Antimicrobial Activity of Selected Bromo-Benzofuran Derivatives

| Compound Derivative | Target Organism | Activity | MIC Value | Source |

|---|---|---|---|---|

| 2-(1H-benzimidazol-2-ylsulfanyl)-1-(5-bromo-1-benzofuran-2-yl)ethanone (and related compounds) | Fungi | Antifungal | Potential activity reported | |

| Methyl ester of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Candida albicans, Candida non-albicans | Antifungal | Not specified | |

| 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives | Mycobacterium tuberculosis | Antitubercular (in silico) | High binding energy predicted |

Studies on Anti-inflammatory and Analgesic Effects

Benzofuran derivatives are recognized for possessing a range of biological properties, including anti-inflammatory and analgesic activities. The core benzofuran structure serves as a valuable building block for pharmacological agents targeting inflammation and pain pathways. Research into various derivatives has confirmed their potential in these areas. For example, studies on specific, highly substituted pyrrole-based compounds have shown potent analgesic activity in models of underlying inflammation, such as phenylquinone-induced writhing and pain in adjuvant-inflamed paws. These agents have been found to be significantly more potent than aspirin (B1665792) in such models. While the broader class of benzofurans is known for these effects, specific and detailed research focusing solely on the anti-inflammatory and analgesic profile of this compound derivatives is an area for continued investigation.

Neuropharmacological Investigations: Anti-Alzheimer and Neurotransmitter Modulation

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands, with the benzofuran scaffold proving to be a versatile starting point. Derivatives have shown potential in slowing the progression of Alzheimer's by targeting key pathological features of the disease.

One area of investigation involves the design of imaging agents to detect the amyloid-beta (Aβ) plaques that are a hallmark of AD. Small molecule-based benzofuran derivatives, including 5- and 6-iodobenzofuran (B13004773) derivatives, have displayed excellent binding affinity for Aβ aggregates with K(i) values in the subnanomolar range. This suggests that halogenated benzofurans could be valuable for developing diagnostic tools for AD.

Beyond diagnostics, other 2-arylbenzofuran derivatives have been assessed for their therapeutic potential. One promising compound was found to act on multiple fronts: it inhibited butyrylcholinesterase (restoring the cholinergic system), demonstrated neuroprotective activity against Aβ oligomers, and exhibited immunomodulatory effects by switching microglia from a pro-inflammatory to a neuroprotective state. These findings highlight the potential of benzofuran derivatives to address the complex pathology of Alzheimer's disease through various neuropharmacological mechanisms.

Metabolic Enzyme Modulation: Cytochrome P450 and Alpha-Glucosidase Inhibition

While benzofuran derivatives have been explored for a wide range of biological activities, specific studies detailing the inhibitory effects of this compound derivatives on metabolic enzymes such as the Cytochrome P450 family and alpha-glucosidase are not extensively covered in the current body of literature. Further research is required to fully characterize their potential interactions with these key metabolic pathways.

Antitubercular Activity through Chorismate Mutase Inhibition

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. This has spurred the search for novel antitubercular drugs, with benzofuran derivatives being identified as a promising chemical class.

In silico studies have been employed to explore the potential of these compounds as antitubercular agents. One investigation focused on the NarL protein, a transcriptional regulatory protein essential for MTB's adaptation to anaerobic conditions, which contributes to its survival and virulence during latent infection. Through molecular docking and dynamic studies, it was observed that a specific derivative, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, could effectively stabilize at the active site of the NarL protein. This suggests that derivatives of the benzofuran moiety have the potential to be developed into novel drugs for treating tuberculosis by disrupting key survival mechanisms of the bacterium.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold by elucidating how different structural modifications influence biological activity. For benzofuran derivatives, SAR analyses have provided valuable insights into the structural requirements for potent anticancer and antimicrobial effects.

In the context of anticancer activity, substitutions at various positions of the benzofuran ring have been shown to be critical. Earlier studies found that ester or heterocyclic ring substitutions at the C-2 position were important for cytotoxic activity. More recent research has shown that the arrangement of substituents can dramatically impact both activity and selectivity. For example, the presence of an acetyl group at the C-2 position and a bromomethyl group at the C-3 position was found to determine the activity and selectivity of one lead compound. Altering this arrangement, such as by replacing the acetyl group with an ester or a bromine atom, led to a marked decrease in activity. Furthermore, the addition of halogen-substituted rings can sometimes be detrimental to cytotoxicity.

For antimicrobial activity, SAR studies have indicated that the moieties attached to the benzofuran core are essential. In one series of compounds, substitutions at the C-6 and C-3 positions were found to greatly impact antibacterial activity and strain specificity, respectively. Specifically, compounds bearing a hydroxyl group at C-6 exhibited excellent antibacterial activity against multiple strains. These analyses guide medicinal chemists in the rational design of new benzofuran derivatives with enhanced potency and selectivity for their intended biological targets.

Emerging Applications of 5 Bromo 2 Ethylbenzofuran in Specialized Fields

Applications in Materials Science: Polymer Chemistry and Advanced Functional Materials

The benzofuran (B130515) moiety is a key component in the development of various functional organic materials. nih.govresearchgate.netresearchgate.net The presence of a bromine atom on the 5-position of 5-Bromo-2-ethylbenzofuran provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. researchgate.netresearchgate.netnih.govmdpi.comwesleyan.edunih.govrsc.orglibretexts.orgnih.gov This reactivity is instrumental in the synthesis of advanced polymers and functional materials with tailored properties.

Benzofuran derivatives have been successfully utilized in the construction of organic field-effect transistors (OFETs) and other photoelectronic devices. nih.govacs.org The planar structure and electron-rich nature of the benzofuran ring system contribute to the desirable electronic properties of these materials. This compound can serve as a key monomer in the synthesis of conjugated polymers and oligomers for these applications. Through cross-coupling reactions, the this compound unit can be incorporated into extended π-conjugated systems, which are essential for charge transport in semiconductor layers of OFETs. acs.org The specific substitution pattern of the resulting polymer, including the ethyl group at the 2-position, can influence the material's solubility, morphology, and ultimately, its performance in electronic devices.

| Potential Role of this compound in Optoelectronics | Enabling Chemical Reaction | Resulting Material Property |

| Monomer for conjugated polymers | Suzuki-Miyaura Coupling | Enhanced charge carrier mobility |

| Building block for small molecule semiconductors | Stille Coupling | Tunable energy levels (HOMO/LUMO) |

| Core unit for emissive materials | Heck Coupling | Potential for electroluminescence |

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly sought after for applications in sensors, bio-imaging, and light-emitting diodes. While this compound itself is not expected to be an AIE-active molecule, it serves as an excellent scaffold for the synthesis of AIE-active derivatives. The bromine atom at the 5-position can be readily substituted with bulky aromatic groups, such as tetraphenylethylene (TPE), which are known to impart AIE characteristics to a molecule. The restriction of intramolecular rotation of these bulky substituents in the aggregated state prevents non-radiative decay pathways and promotes strong fluorescence emission.

| Strategy for AIE-active Derivatives | Synthetic Approach | Potential Application |

| Introduction of a TPE moiety | Suzuki-Miyaura coupling with a TPE-boronic acid derivative | Organic light-emitting diodes (OLEDs) |

| Attachment of other AIE-active groups | Palladium-catalyzed cross-coupling | Fluorescent probes for chemical sensing |

Role in Agrochemical Development

Benzofuran derivatives have been investigated for their potential use in agriculture, with some exhibiting pesticidal or herbicidal activities. wisdomlib.orgresearchgate.netresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of the substituents on the benzofuran ring. This compound can be utilized as a key intermediate in the synthesis of novel agrochemicals. The bromine atom can be replaced with various other functional groups through nucleophilic substitution or transition-metal-catalyzed reactions, allowing for the generation of a library of compounds for biological screening. This synthetic versatility makes this compound a valuable starting material for the discovery of new and effective crop protection agents.

Utilization as a Biochemical Reagent in Life Science Research

In the field of life sciences, benzofuran derivatives have found application as fluorescent probes and biochemical reagents for studying biological processes. nih.gov The benzofuran scaffold can be functionalized to create molecules that specifically interact with biological targets, such as enzymes or receptors. The bromine atom of this compound provides a convenient handle for the attachment of fluorophores, biotin tags, or other reporter molecules. This allows for the creation of customized biochemical tools for use in techniques such as fluorescence microscopy, flow cytometry, and affinity chromatography. The development of such reagents is crucial for advancing our understanding of cellular and molecular biology.

Future Research Trajectories and Interdisciplinary Perspectives for 5 Bromo 2 Ethylbenzofuran

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of benzofuran (B130515) derivatives has evolved significantly from classical methods. Future research on 5-Bromo-2-ethylbenzofuran should focus on developing novel synthetic pathways that prioritize efficiency, atom economy, and environmental sustainability. While traditional syntheses exist, modern catalytic strategies offer substantial improvements. thieme-connect.comnih.govgoogle.com

Key areas for development include:

Transition-Metal Catalysis: Exploring catalysts based on palladium, rhodium, or nickel could enable more direct and selective synthetic routes. acs.org For instance, rhodium-catalyzed C-H activation could facilitate the construction of the benzofuran core with high regioselectivity, potentially reducing the need for protecting groups and multiple steps. nih.gov

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions under mild conditions, offering a greener alternative to traditional methods that often require high temperatures. rsc.org Developing a photoredox-catalyzed route to this compound could significantly reduce energy consumption and improve the sustainability of its production.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting synthetic routes for this compound to a flow chemistry setup would be a significant step towards efficient and reproducible manufacturing.

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| C-H Activation/Annulation | Direct functionalization of carbon-hydrogen bonds to form the furan (B31954) ring onto a benzene (B151609) precursor. | High atom economy, reduced number of synthetic steps, potential for novel functionalization. nih.govrsc.org |

| Palladium-Catalyzed Cyclization | Coupling of substituted phenols with alkynes, followed by intramolecular cyclization to form the benzofuran ring. | High yields, good functional group tolerance, well-established methodology. acs.org |

| Photoredox-Mediated Synthesis | Utilization of light-absorbing catalysts to initiate radical-based cyclization reactions under mild conditions. | Environmentally friendly (uses visible light), operates at room temperature, high selectivity. rsc.org |

| Enzyme-Mediated Synthesis | Use of biocatalysts (enzymes) to perform key synthetic steps, offering high stereo- and regioselectivity. | Sustainable (biodegradable catalysts), operates in aqueous media, highly specific transformations. |

Exploration of Undiscovered Biological Targets and Therapeutic Potentials

The benzofuran moiety is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. rsc.org Derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmedcraveonline.comresearchgate.net The unique substitution pattern of this compound suggests it could have significant, and as yet undiscovered, therapeutic potential.

Future research should systematically screen this compound against a variety of biological targets:

Anticancer Activity: Many benzofuran derivatives exhibit potent cytotoxic effects against various cancer cell lines. mdpi.comnih.govresearchgate.net The presence of a halogen, such as bromine, can enhance the anticancer activity of these scaffolds. mdpi.comnih.gov this compound should be evaluated against a panel of human cancer cell lines, including those for breast, colon, and lung cancer, to identify potential antiproliferative effects. nih.gov Molecular targets could include protein kinases, topoisomerases, or farnesyltransferase. rsc.orgnih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. nih.gov Benzofurans have been identified as promising scaffolds for developing novel antibacterial and antifungal drugs. nih.govrsc.org Research should focus on determining the minimum inhibitory concentration (MIC) of this compound against clinically relevant pathogens.

Neurological Disorders: Some benzofuran derivatives have shown activity as modulators of receptors in the central nervous system (CNS). medcraveonline.com Investigating the potential of this compound to interact with targets related to neurodegenerative diseases like Alzheimer's or Parkinson's could open new therapeutic avenues.

| Therapeutic Area | Potential Biological Targets | Rationale Based on Benzofuran Scaffold |

|---|---|---|

| Oncology | Tubulin, Protein Kinases (e.g., VEGFR-2), Farnesyltransferase, DNA Gyrase | Halogenated benzofurans have shown significant antiproliferative and cytotoxic activity. mdpi.comnih.govnih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Fungal cell wall synthesis enzymes | The benzofuran core is present in several natural and synthetic antimicrobial compounds. nih.goveurekaselect.com |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines | Many heterocyclic compounds, including benzofurans, exhibit anti-inflammatory properties. nih.gov |

| Virology | Viral enzymes (e.g., reverse transcriptase, protease) | Substituted benzofurans have been investigated for anti-HIV and other antiviral activities. rsc.orgmedcraveonline.com |

Advanced Materials Development with Tailored Properties

The rigid, planar structure and electron-rich nature of the benzofuran system make it an attractive building block for advanced organic materials. nih.gov The 5-bromo and 2-ethyl substituents on this compound provide handles for polymerization and tuning of material properties.

Future research in this area could include:

Organic Electronics: Incorporating this compound into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzofuran core can influence the electronic band gap and charge transport properties of the resulting polymer.

Fluorescent Sensors: Functionalized benzofurans can exhibit unique photophysical properties, including fluorescence. medcraveonline.com The bromine atom on this compound can be replaced through cross-coupling reactions to attach fluorophores or binding sites for specific analytes, leading to the development of novel fluorescent sensors for environmental or biomedical applications.

Specialty Polymers: The compound can be used as a monomer to create polymers with high thermal stability, specific refractive indices, or other tailored properties for applications in aerospace, optics, or as advanced coatings.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing scientific research by accelerating the discovery and design process. researchgate.net These computational tools can be powerfully applied to explore the potential of this compound.

Key applications include:

Predictive Modeling for Drug Discovery: AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the therapeutic potential of new compounds. nih.gov A model could be trained on known benzofuran derivatives to predict the likely biological targets of this compound and its virtual derivatives, prioritizing the most promising candidates for laboratory synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed to understand the relationship between the structural features of this compound derivatives and their biological activity. researchgate.net This can guide the rational design of new analogues with enhanced potency and selectivity.

Materials Property Prediction: Machine learning models can predict the physical and electronic properties (e.g., band gap, charge mobility, thermal stability) of polymers and materials derived from this compound. harvard.edu This in silico screening allows researchers to design and prioritize materials with desired characteristics before undertaking costly and time-consuming synthesis.

| AI/ML Application | Objective | Potential Impact on this compound Research |

|---|---|---|

| Virtual Screening | Identify potential biological targets by docking the compound against libraries of protein structures. | Rapidly narrows down therapeutic areas for experimental validation. nih.gov |

| De Novo Design | Generate novel molecular structures based on the this compound scaffold with optimized properties. | Expands chemical space to discover more potent and selective drug candidates or materials. harvard.edu |

| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound. | Identifies potential liabilities early in the drug discovery process, reducing late-stage failures. researchgate.net |

| Polymer Property Simulation | Computationally model and predict the properties of polymers incorporating the benzofuran unit. | Accelerates the design of advanced materials with tailored electronic and physical properties. |

Collaborative Research Opportunities Across Chemistry, Biology, and Materials Science

Unlocking the full potential of this compound requires a multidisciplinary approach. The complexity of moving from a single molecule to a therapeutic agent or an advanced material necessitates collaboration among experts in different fields.

Chemistry and Biology: Synthetic chemists can design and create novel derivatives of this compound, while biologists and pharmacologists can perform high-throughput screening and detailed mechanistic studies to evaluate their therapeutic efficacy and identify their modes of action. nih.gov

Chemistry and Materials Science: Chemists can develop polymerization strategies for this compound, and materials scientists can characterize the resulting materials' properties and fabricate them into devices like sensors or solar cells.

Computational and Experimental Science: Computational chemists and data scientists can use AI/ML to predict promising derivatives and applications. wur.nl These predictions can then be validated by experimental scientists, creating a feedback loop that accelerates the discovery and optimization cycle.

Such interdisciplinary collaborations are essential for translating fundamental research on this compound into tangible innovations in medicine and technology. rsc.orgopenaccessjournals.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-ethylbenzofuran, and how can researchers optimize yield and purity?

- Answer : The synthesis of this compound derivatives often involves multi-step reactions, including bromination, alkylation, and cyclization. For example, ethyl 5-bromo-4-methylbenzofuran-2-carboxylate can be synthesized via esterification and halogenation steps . Optimization requires controlling reaction temperature (e.g., low temperatures for bromine-sensitive intermediates) and using high-purity starting materials. Column chromatography or recrystallization is recommended for purification. Yield improvements may involve catalyst screening (e.g., palladium for cross-coupling reactions) and inert atmosphere conditions to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key features include:

- ¹H NMR : Signals for ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and benzofuran aromatic protons (δ ~6.8–7.5 ppm).

- ¹³C NMR : Distinct peaks for the brominated aromatic carbon (δ ~110–115 ppm) and carbonyl groups (if present, δ ~160–180 ppm).

- X-ray crystallography provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., Br···Br contacts at ~3.4 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Key protocols include:

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods due to potential release of brominated vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications at the 2-ethyl or 5-bromo positions affect the compound's pharmacological activity?

- Answer : Modifications at the 2-ethyl position (e.g., replacing ethyl with fluorophenyl groups) can alter receptor binding affinity, as seen in benzofuran analogs acting as serotonin receptor agonists . The 5-bromo group enhances electrophilic reactivity, potentially increasing metabolic stability. Researchers should use in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., locomotor activity tests in rodents) to assess functional impacts .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies of benzofuran derivatives?

- Answer : Contradictions may arise from differences in metabolic pathways or bioavailability. Strategies include:

- Pharmacokinetic Profiling : Measure plasma concentrations and metabolite formation using LC-MS/MS.

- Tissue Distribution Studies : Track compound localization via isotopic labeling.

- Dose-Response Reassessment : Ensure in vivo doses match in vitro effective concentrations .

Q. How do intermolecular interactions (e.g., C–H···O, Br···Br) influence the crystal packing and stability of this compound derivatives?

- Answer : Non-covalent interactions dictate crystal lattice energy and stability. For example:

- Br···Br interactions (3.4–3.6 Å) contribute to dense packing in halogen-rich derivatives .

- C–H···O hydrogen bonds (2.6–3.0 Å) stabilize layered structures. Researchers should analyze these interactions via X-ray diffraction and computational tools (e.g., Hirshfeld surface analysis) to predict solubility and melting points .

Q. How can computational chemistry methods predict the reactivity and stability of novel this compound derivatives?

- Answer : Density Functional Theory (DFT) calculations can optimize transition states for bromination or alkylation steps. Tools like PISTACHIO and REAXYS databases enable retrosynthetic analysis, while molecular docking predicts binding affinities to biological targets (e.g., enzymes or receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.